molecular formula C9H5BrO2S B1282756 4-Bromobenzo[b]thiophene-2-carboxylic acid CAS No. 5194-37-6

4-Bromobenzo[b]thiophene-2-carboxylic acid

Cat. No. B1282756
CAS RN: 5194-37-6
M. Wt: 257.11 g/mol
InChI Key: LAYNZUFIYSYHIV-UHFFFAOYSA-N
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Description

4-Bromobenzo[b]thiophene-2-carboxylic acid is a chemical compound with the CAS number 5194-37-6 . It has a molecular weight of 257.11 .


Synthesis Analysis

The synthesis of 4-Bromobenzo[b]thiophene-2-carboxylic acid involves several steps. One method involves the use of acetic acid and silver carbonate in dimethyl sulfoxide at 120°C . Another method involves the use of copper powder added to a stirred mixture of 4-bromo-benzo[b]thiophene-2-carboxylic acid and quinoline, which is then heated to and maintained at 185 to 195 °C for 5 hours .


Molecular Structure Analysis

The molecular structure of 4-Bromobenzo[b]thiophene-2-carboxylic acid consists of a benzothiophene ring substituted with a bromine atom and a carboxylic acid group .


Physical And Chemical Properties Analysis

4-Bromobenzo[b]thiophene-2-carboxylic acid has a boiling point of 265°C . It is stored at ambient temperature .

Scientific Research Applications

Organic Synthesis

“4-Bromobenzo[b]thiophene-2-carboxylic acid” is an important raw material and intermediate used in organic synthesis . It has been widely studied as a substrate in coupling reactions and olefinations .

Agrochemicals

In the agrochemical industry, “4-Bromobenzo[b]thiophene-2-carboxylic acid” is used as a raw material and intermediate. It’s likely used in the synthesis of various agrochemicals .

Proteomics Research

“4-Bromobenzo[b]thiophene-2-carboxylic acid” is a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Safety and Hazards

The safety information for 4-Bromobenzo[b]thiophene-2-carboxylic acid includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

Mechanism of Action

Pharmacokinetics

The compound has a molecular weight of 257.10 , which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed. Its logP value, a measure of lipophilicity, is 1.88 , indicating it may have good permeability across biological membranes.

Action Environment

The action of 4-Bromobenzo[b]thiophene-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions suggest that light, moisture, and temperature could affect the compound’s stability and efficacy.

properties

IUPAC Name

4-bromo-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYNZUFIYSYHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541559
Record name 4-Bromo-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzo[b]thiophene-2-carboxylic acid

CAS RN

5194-37-6
Record name 4-Bromo-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium hydroxide (415.1 g, 7.40 mol) is added to a stirred solution of 2-bromo-6-fluorobenzaldehyde (1.00 Kg, 4.93 mol) and mercaptoacetic acid (453.8 g, 4.93 mol) in dimethylformamide (5.0 L). The resultant solution is brought to and maintained at reflux (136° C.) for 90 min. The reaction mixture is allowed to cool to room temperature and is quenched by the slow addition of hydrochloric acid (2.25 M, 5.90 L) over 5 min. The mixture is cooled to 10° C., stirred for 1 h and the observed solid material is collected by filtration. The filter cake is washed with water (1.00 L) and hexanes (2.00 L) and dried in vacuo at 40 to 45° C. to constant weight to yield the title compound (990.0 g, 78.2%). 1H NMR (DMSO, d6): δ 13.8 (bs, 1H), 8.10 (d, 1H, J=8.2 Hz), 7.97 (s, 1H), 7.72 (d, 1H, J=7.6 Hz), 7.45 (t, 1H, J=8.0 Hz).
Quantity
415.1 g
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
453.8 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78.2%

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-bromobenzo[b]thiophene-2-carboxylate (101 g), sodium hydroxide (63 g), methanol (1200 ml) and water (600 ml) was stirred at ambient temperature for 16 hours, the methanol was removed in vacuo, and the resulting suspension was cooled to 0° C. and acidified by dropwise addition of concentrated hydrochloric acid. The mixture was stirred for 20 minutes and the resulting solid was collected by filtration, washed with water (3×250 ml) and dried in vacuo at 110-120° C. to give 4-bromobenzo[b]thiophene-2-carboxylic acid (62 g) as a cream solid which was used without further purification.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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